2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol
Description
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-ethoxy-6-[(4-ethoxyanilino)methyl]phenol |
InChI |
InChI=1S/C17H21NO3/c1-3-20-15-10-8-14(9-11-15)18-12-13-6-5-7-16(17(13)19)21-4-2/h5-11,18-19H,3-4,12H2,1-2H3 |
InChI Key |
MKHAVOLXPUAINR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Aminomethylation
The Mannich reaction is the cornerstone for introducing the aminomethyl (-CH2-NH-) moiety into phenolic substrates. For this compound, the reaction involves:
- 2-Ethoxyphenol as the active hydrogen donor.
- Formaldehyde (or paraformaldehyde) as the carbonyl source.
- 4-Ethoxyaniline as the amine component.
Procedure :
- Reagent Ratios : A molar ratio of 1:1:1 (phenol:formaldehyde:amine) is typical, though excess formaldehyde (1.2–1.5 equiv) ensures complete conversion.
- Solvent System : Polar aprotic solvents (e.g., ethanol, acetonitrile) facilitate homogeneous mixing, while acidic conditions (e.g., HCl, p-toluenesulfonic acid) catalyze iminium ion formation.
- Reaction Temperature : 60–80°C for 6–12 hours, monitored by TLC for completion.
Mechanistic Insights :
- Step 1: Formaldehyde reacts with 4-ethoxyaniline to form an iminium ion .
- Step 2: The iminium ion undergoes electrophilic substitution at the ortho position of 2-ethoxyphenol, stabilized by the electron-donating ethoxy group.
Yield Optimization :
Alternative Route: Schiff Base Intermediate Reduction
An alternative pathway involves synthesizing a Schiff base intermediate followed by reduction:
- Schiff Base Formation :
- Reduction :
Advantages :
- Avoids formaldehyde handling.
- Higher regioselectivity due to pre-functionalized aldehyde.
Limitations :
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Competing Side Reactions
- Over-alkylation : Excess formaldehyde leads to bis-aminomethylation, mitigated by stoichiometric control.
- Oxidation : Phenolic -OH groups may oxidize under acidic conditions, necessitating inert atmospheres (N2/Ar).
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Evidence
Single-crystal X-ray diffraction of analogous compounds confirms:
- Planar aromatic rings with dihedral angles <10° between phenolic and aniline moieties.
- Intermolecular H-bonding between phenolic -OH and adjacent ethoxy groups, stabilizing the solid-state structure.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Ethoxyaniline | 120 | 45% |
| 2-Ethoxyphenol | 90 | 35% |
| Catalysts/Solvents | 30 | 20% |
Applications and Derivatives
While the target compound’s applications are underexplored, structurally related Mannich bases exhibit:
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phenol group into a quinone structure.
Reduction: Reduction reactions can be used to modify the amino group, potentially converting it into an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethoxy vs. Methoxy Substitution
Replacing the ethoxy group with methoxy (e.g., in 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol) reduces steric bulk and increases polarity. This substitution lowers molecular weight (241.29 g/mol vs. 255.31 g/mol for ethoxy analogues) and enhances solubility in polar solvents . Crystal structures show similar S(6) hydrogen-bonded motifs, but methoxy derivatives exhibit smaller dihedral angles (16.87–19.93° in ethoxy vs. 15–17° in methoxy), suggesting reduced steric hindrance .
Aromatic Ring Modifications
- 4-Methylphenyl vs. 4-Ethoxyphenyl: In 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, the methyl group introduces steric effects without significant electronic contributions. This results in a dihedral angle of 19.93° between the phenol and aniline rings, compared to 16.87° in the ethoxyphenyl analogue. The ethoxy group’s electron-donating nature enhances π-π stacking interactions, as evidenced by closer packing distances (~3.5 Å vs. ~3.8 Å for methyl) .
- Pyrenyl Substitution: The pyrenyl group in (E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol increases planarity and conjugation, leading to extended π-stacking networks. Bond lengths (C=N: 1.28 Å) remain consistent with other Schiff bases, but the bulky pyrenyl moiety reduces crystallinity .
Hydrogen Bonding and Supramolecular Assembly
All analogues exhibit intramolecular O–H⋯N hydrogen bonds (2.02–2.15 Å), forming S(6) motifs. However, 2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol uniquely forms additional intermolecular C–H⋯O interactions (2.42 Å) between ethoxy groups, creating R₂²(8) ring motifs. This dual hydrogen-bonding network enhances thermal stability (decomposition temperature: 245°C vs. 220–230°C for methoxy derivatives) .
Comparison of Hydrogen-Bonding Parameters
| Compound | O–H⋯N (Å) | C–H⋯O (Å) | Motifs |
|---|---|---|---|
| Target Compound | 2.05 | 2.42 | S(6), R₂²(8) |
| 4-Methylphenyl Analogue | 2.08 | – | S(6) |
| Methoxy Analogue | 2.10 | – | S(6) |
| Pyrenyl Derivative | 2.15 | – | S(6) |
Electronic and Reactivity Profiles
HOMO-LUMO Gaps
Density functional theory (DFT) studies on Schiff bases reveal that ethoxy substituents lower the HOMO-LUMO gap (4.2 eV) compared to electron-withdrawing groups (e.g., chloro: 4.8 eV). This enhances charge transfer efficiency, making ethoxy derivatives more reactive in redox processes .
Metal Coordination Behavior
In vanadium(V) complexes, 2-ethoxy-6-[(2-ethylaminoethylimino)methyl]phenol coordinates via phenolate O, imine N, and amine N atoms. The ethoxyphenyl group in the target compound may offer weaker coordination due to steric hindrance, favoring monodentate over tridentate binding .
Biological Activity
2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol, a compound with the molecular formula and a molecular weight of 285.34 g/mol, is a phenolic derivative characterized by its unique structural features, including an ethoxy group and an imino functional group. This compound has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and antiproliferative effects.
Structural Characteristics
The compound exhibits a phenolic structure that allows for various chemical interactions. Its design promotes intramolecular hydrogen bonding, enhancing stability and reactivity. The presence of both ethoxy and amino substituents significantly influences its biological behavior.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethoxy-6-{[(4-methylphenyl)imino]methyl}phenol | Contains a methyl group instead of ethoxy on the phenyl ring | Exhibits different biological activity profiles due to methyl substitution |
| 2-Ethoxy-6-{[(4-nitrophenyl)imino]methyl}phenol | Nitro group introduces electron-withdrawing effects | Potentially increased reactivity towards nucleophiles |
| 2-Ethoxy-6-{[(3,4-dimethylphenyl)imino]methyl}phenol | Dimethyl substitution on phenyl ring alters steric hindrance | May enhance lipophilicity and membrane permeability |
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity , which can protect cells from oxidative stress. The antioxidant properties are primarily attributed to the phenolic hydroxyl groups that can scavenge free radicals, thereby mitigating cellular damage .
Antiproliferative Effects
The compound has shown antiproliferative activity against various cancer cell lines, including HeLa cells. Studies have demonstrated that it retains its efficacy in inhibiting cell proliferation at low concentrations (IC50 values ranging from 10 to 33 nM). The mechanism behind this activity may involve the disruption of microtubule dynamics, which is critical for cell division .
Case Studies and Research Findings
- Study on Antioxidant Activity : A study highlighted that derivatives of this compound exhibited notable antioxidant effects in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
- Antiproliferative Activity Against Cancer Cells : In vitro experiments demonstrated that the compound effectively inhibited the growth of HeLa cells, with specific focus on its mechanism involving tubulin destabilization. This was evidenced by confocal microscopy showing altered microtubule organization post-treatment .
- Structural Studies : Detailed structural analysis using X-ray crystallography revealed insights into the tautomeric forms of the compound, indicating a preference for the phenol-imine tautomer over keto-amine forms. This structural preference may influence its biological activity .
Q & A
Q. What are the common synthetic routes for preparing 2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol, and how is its purity validated?
The compound is typically synthesized via Schiff base condensation, where an ethoxy-substituted benzaldehyde reacts with a 4-ethoxyaniline derivative. Key steps include refluxing in ethanol with catalytic acetic acid, followed by crystallization . Purity is validated using HPLC (≥98% purity) and characterized via FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (distinct peaks for ethoxy groups at δ 1.3–1.5 ppm and aromatic protons at δ 6.5–7.5 ppm) . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry, with parameters such as bond angles (e.g., C–N–C ~120°) and torsion angles (e.g., dihedral angles between aromatic rings <10°) providing structural validation .
Q. How can researchers optimize the crystallization of this compound for structural analysis?
Crystallization is optimized using slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) at 25°C. Monoclinic crystal systems (space group C2/c) with unit cell dimensions (a = 29.5 Å, b = 6.87 Å, c = 28.2 Å, β = 103°) are commonly observed . Pre-saturation filtration (0.2 µm) and controlled humidity (40–60%) reduce polymorphism. SC-XRD data collection at 296 K with a Bruker APEXII CCD detector ensures high-resolution (<0.8 Å) structural models .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or IR data (e.g., unexpected C=O peaks in Schiff base derivatives) often arise from tautomerism or solvent adducts. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., enol-imine ↔ keto-amine tautomers) .
- DFT calculations : Compare experimental vs. computed spectra (B3LYP/6-31G* basis set) to assign ambiguous peaks .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 255.31) and rules out impurities .
Cross-referencing with crystallographic data (e.g., bond lengths and angles) resolves structural ambiguities .
Q. How can researchers design environmental fate studies for this compound, and what parameters are prioritized?
Adopt a tiered approach based on OECD guidelines:
- Phase 1 (Lab-scale) : Assess hydrolysis (pH 5–9, 25–50°C), photolysis (UV-Vis at 254 nm), and biodegradation (OECD 301D) .
- Phase 2 (Microcosm) : Evaluate soil adsorption (log Koc), bioaccumulation (BCF in Daphnia magna), and metabolite profiling (LC-QTOF-MS) .
Key parameters include half-life (t½ >60 days signals persistence) and ecotoxicity (EC50 for algae <1 mg/L indicates high hazard) .
Q. What computational methods are used to predict the bioactivity of this compound against therapeutic targets?
- Molecular docking (AutoDock Vina) : Screen against enzymes (e.g., COX-2, PDB ID 5KIR) to estimate binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction) .
- QSAR models : Use descriptors like logP (≈2.8) and topological polar surface area (TPSA ≈ 50 Ų) to predict permeability and toxicity .
- MD simulations (GROMACS) : Validate docking results by analyzing ligand-protein stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
